molecular formula C5H8O5 B019224 2-Hydroxysuccinic Acid Methyl Ester CAS No. 140235-34-3

2-Hydroxysuccinic Acid Methyl Ester

Cat. No.: B019224
CAS No.: 140235-34-3
M. Wt: 148.11 g/mol
InChI Key: RTSODCRZYKSCLO-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Biochemistry Research

In the realm of organic chemistry, 2-Hydroxysuccinic acid methyl ester is utilized as a chiral synthon and a key intermediate in the synthesis of various organic compounds. researchgate.net Its structure is particularly useful for introducing a hydroxyl group and a carboxylic acid ester functionality into a target molecule. Researchers in biochemistry investigate this compound and its derivatives in studies related to metabolic pathways. medchemexpress.com For instance, its parent compound, malic acid, is a key component of the citric acid cycle. biosynth.com The methyl ester form allows for specific chemical modifications and can be used in the study of enzyme kinetics and as a reference standard in metabolic profiling. The compound has been identified in plants such as Opuntia ficus-indica. nih.gov

Classification as a Hydroxycarboxylic Acid Ester in Scientific Inquiry

From a chemical classification perspective, this compound is categorized as a hydroxycarboxylic acid ester. Specifically, it can be described as a beta-hydroxy acid derivative, as it contains a carboxylic acid with a hydroxyl group located on the third carbon atom. nih.govchemicalbook.com This structural arrangement is significant as it influences the compound's reactivity and physical properties. The presence of the ester group, in this case, a methyl ester, modifies the solubility and reactivity of the parent malic acid, making it more suitable for certain synthetic transformations in non-aqueous media. organic-chemistry.org

The key functional groups present in the molecule are a hydroxyl group, a methyl ester, and a carboxylic acid. biosynth.com This combination of functionalities allows it to undergo a variety of chemical reactions, including further esterification, oxidation of the hydroxyl group, and reactions involving the carboxylic acid.

Interactive Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₈O₅
Molecular Weight 148.11 g/mol
Appearance White to Off-White Solid
Melting Point 70-75 °C
Boiling Point 121-122 °C (at 15 Torr)
Density 1.1975 g/cm³ (at 26 °C)
pKa 4.03 ± 0.19

Note: Data sourced from various chemical suppliers and databases. chemicalbook.com

General Utility as a Research Biochemical and Chemical Intermediate

The primary utility of this compound in a research context is as a biochemical and a chemical intermediate. scbt.com As a biochemical, it is employed in studies exploring metabolic disorders and has been noted for its potential research applications in areas such as cancer and amyloidosis. medchemexpress.com Its structural similarity to endogenous metabolites allows it to be used as a probe in biological systems.

In synthetic organic chemistry, its role as an intermediate is well-established. It serves as a starting material for the creation of more complex molecules, including pharmaceuticals and natural products. researchgate.netgoogle.com For example, it can be a precursor in the synthesis of building blocks for annonins, a class of natural products. researchgate.net The stereochemistry of the compound, particularly the chiral center at the hydroxyl-bearing carbon, is often exploited to produce enantiomerically pure target molecules. The (R) and (S) enantiomers are available for specific stereoselective syntheses. scbt.comnih.gov

Interactive Table: Identifiers for this compound

IdentifierValue
CAS Number 140235-34-3
IUPAC Name 3-hydroxy-4-methoxy-4-oxobutanoic acid
PubChem CID 12100555
ChEBI ID CHEBI:143541
InChI Key RTSODCRZYKSCLO-UHFFFAOYSA-N
SMILES COC(=O)C(CC(=O)O)O

Note: Data sourced from PubChem and other chemical databases. biosynth.comnih.govchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSODCRZYKSCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317048
Record name 1-Methyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140235-34-3
Record name 1-Methyl malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140235-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Hydroxysuccinic Acid Methyl Ester

Strategies for the Preparation of 2-Hydroxysuccinic Acid Methyl Ester and Related Analogs

The synthesis of this compound and its derivatives can be achieved through several established and innovative chemical routes. These methods include classical esterification reactions, the use of specific precursor molecules, reductive processes, and direct methylation or transesterification approaches.

Esterification Reactions for Hydroxysuccinic Acid Derivatives

The most direct method for synthesizing this compound is the esterification of hydroxysuccinic acid (malic acid). Fischer-Speier esterification, a well-established method, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

A more recent development involves the use of salicylaldehyde (B1680747) as a catalyst for the chemoselective esterification of α-hydroxy acids. This method is advantageous as it allows for the esterification of α-hydroxy acids in the presence of other carboxylic acid or β-hydroxy acid functionalities. rsc.org The reaction proceeds smoothly with primary and secondary alcohols, providing the corresponding esters in high yields (83–95%). rsc.org

For the synthesis of hydroxycarboxylic acid esters, organic sulfonic acids have been employed as effective esterification catalysts. google.com For instance, the reaction of 2-hydroxyisobutyric acid with an alcohol in the presence of an organic sulfonic acid can produce the corresponding ester with high yield and selectivity. google.com

Method Catalyst Key Features Yield
Fischer-Speier EsterificationH₂SO₄, HCl, TsOHEquilibrium reaction, requires excess alcohol. masterorganicchemistry.commasterorganicchemistry.comVariable
Salicylaldehyde Catalyzed EsterificationSalicylaldehydeChemoselective for α-hydroxy acids. rsc.org83-95% rsc.org
Organic Sulfonic Acid Catalyzed EsterificationOrganic Sulfonic AcidsHigh yield and selectivity for hydroxycarboxylic acid esters. google.comHigh

Utilization of Precursor Molecules in this compound Synthesis (e.g., 2,3-Dihydroxysuccinic Acid)

An alternative synthetic route to hydroxysuccinic acid esters involves the use of precursor molecules such as 2,3-dihydroxysuccinic acid (tartaric acid). researchgate.net The synthesis can begin with the Fischer esterification of the dicarboxylic acid, followed by further transformations. researchgate.net For example, diethyl 2-hydroxysuccinate can be synthesized from 2,3-dihydroxysuccinic acid as a starting material. researchgate.net This approach is particularly useful for accessing unnatural analogs and building blocks for complex natural products. researchgate.net

Reductive Processes in the Derivatization of Hydroxysuccinic Acid Methyl Esters

Reductive processes can be employed in the derivatization of hydroxysuccinic acid esters. For instance, a key step in a synthetic route starting from 2,3-dihydroxysuccinic acid can involve the reduction (debromination) of an intermediate like diethyl 3-bromo-2-hydroxysuccinate. researchgate.net Various reducing agents can be studied for this transformation to optimize the yield and reaction conditions. researchgate.net

Direct Methylation and Transesterification Approaches for Ester Formation

Direct methylation of the carboxylic acid group of hydroxysuccinic acid offers another pathway to its methyl ester. Reagents like dimethyl carbonate (DMC), a green and sustainable reagent, can be used for methylation under acidic conditions. nih.govrsc.org For example, the methylation of ursolic acid, a triterpenoid (B12794562) containing a hydroxyl group, has been achieved with high conversion and selectivity using FeCl₃ as a catalyst in the presence of DMC. rsc.org Trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) is another reagent used for the derivatization of fatty acids to their methyl esters for gas chromatography analysis. nih.gov This method involves a base-catalyzed transesterification reaction under pyrolytic conditions. nih.gov

Transesterification is a process where one ester is converted into another by exchanging the alkoxy group. masterorganicchemistry.comsemanticscholar.org This can be performed under either acidic or basic conditions. masterorganicchemistry.com In the context of this compound, a different alcohol can be used to replace the methyl group, leading to various ester analogs. The reaction is typically driven to completion by using the desired alcohol as the solvent in large excess. masterorganicchemistry.com Two-step transesterification and direct transesterification methods have been shown to be efficient for producing methyl esters from oils, with yields reaching up to 96%. nih.gove3s-conferences.org

Method Reagent/Catalyst Key Features Yield
Direct MethylationDimethyl Carbonate (DMC) / FeCl₃Green and sustainable, high selectivity. rsc.org>99% (for ursolic acid) rsc.org
TransesterificationAcid or Base CatalystExchange of alkoxy groups, driven by excess alcohol. masterorganicchemistry.comUp to 96% (for oils) nih.gov

Advanced Functional Group Interconversions and Derivatization Studies

The hydroxyl and carboxylic acid functionalities of this compound allow for a wide range of chemical modifications, leading to the synthesis of diverse derivatives with potential applications in various fields.

Synthesis of Carbamate (B1207046) Derivatives Incorporating Hydroxysuccinic Acid Methyl Ester Moieties

The hydroxyl group of this compound can be derivatized to form carbamates. Carbamates are an important class of organic compounds with applications in drug design and medicinal chemistry. nih.gov The synthesis of carbamates can be achieved through several methods, including the reaction of an alcohol with an isocyanate, or through catalytic processes. nih.govorganic-chemistry.org For instance, a palladium-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate has been studied computationally, highlighting the role of the catalyst in the reaction between an alcohol and a chloroformate. mdpi.com The synthesis of carbamate derivatives of other complex molecules has also been reported, where the carbamate functionality is introduced to modulate the biological activity of the parent compound. nih.gov

Development of Complex Molecules Utilizing this compound as a Building Block

This compound, particularly its chiral forms, serves as a versatile and valuable building block in the stereoselective synthesis of a variety of complex organic molecules. Its inherent functionality, including a hydroxyl group and two carboxylic acid derivatives, provides multiple reaction sites for elaboration and transformation into more intricate structures. This section details research findings on the application of this chiral synthon in the development of complex molecules, with a focus on butenolides and precursors to natural products.

The butenolide moiety, a five-membered lactone ring, is a common structural feature in numerous biologically active natural products. The synthesis of substituted butenolides often relies on the strategic use of chiral precursors to control the stereochemistry of the final product. While direct use of this compound is not always documented, structurally related chiral building blocks derived from it or its parent acid are frequently employed.

For instance, the synthesis of various butenolide natural products and their analogues has been accomplished using organocatalytic methods starting from chiral precursors. nih.govresearchgate.net These syntheses highlight the importance of a stereochemically defined starting material to achieve the desired configuration in the final complex molecule.

A notable application involves the synthesis of the side chain of Annonine I, a biologically active natural product. researchgate.net In this multi-step synthesis, a derivative of 2-hydroxysuccinic acid, diethyl 2-hydroxysuccinate, serves as a key starting material. The synthesis commences with the Fischer esterification of 2,3-dihydroxysuccinic acid, which is then converted into diethyl 3-bromo-2-hydroxysuccinate. This key intermediate undergoes further transformations to construct the acetal-containing side chain of the target molecule. researchgate.net

The following table summarizes a key transformation in the synthesis of an Annonine I building block, starting from a derivative of 2-hydroxysuccinic acid:

Starting MaterialKey IntermediateTarget Building BlockReference
2,3-Dihydroxysuccinic acidDiethyl 3-bromo-2-hydroxysuccinateAcetal (2-phenyl-1,3-dioxan-4-yl) methanol (B129727) researchgate.net

Furthermore, research into the synthesis of substituted γ-methylenebutenolides has demonstrated the utility of related structures in forming complex lactones. rsc.org Although not a direct use of the methyl ester of 2-hydroxysuccinic acid, these syntheses underscore the synthetic potential of the underlying hydroxysuccinate framework in constructing complex heterocyclic systems.

The following interactive data table provides an overview of complex molecules synthesized using derivatives of 2-hydroxysuccinic acid as building blocks:

Building BlockSynthetic Target ClassSpecific ExampleKey TransformationReference
Diethyl 2-hydroxysuccinateNatural Product Side ChainAnnonine I side chain precursorConversion to diethyl 3-bromo-2-hydroxysuccinate researchgate.net
(S)-γ-Methyl tetronic acidButenolide Natural Products(-)-Blastmycinolactol, (+)-BlastmycinoneOrganocatalytic reductive coupling nih.govresearchgate.net

Stereochemical Considerations in 2 Hydroxysuccinic Acid Methyl Ester Research

Characterization and Investigation of Enantiomeric Forms of 2-Hydroxysuccinic Acid Methyl Ester

This compound, also known as methyl malate (B86768), is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: (R)-2-hydroxysuccinic acid methyl ester and (S)-2-hydroxysuccinic acid methyl ester. These enantiomers share the same molecular formula (C₅H₈O₅) and molecular weight (148.11 g/mol ), yet their distinct spatial arrangements lead to different interactions with other chiral molecules and polarized light. nih.govnih.govscbt.comscbt.com

The investigation and characterization of these enantiomers are fundamental to understanding their unique properties. Techniques such as chiral high-performance liquid chromatography (HPLC) are instrumental in separating and quantifying the individual enantiomers. nih.govscielo.brresearchgate.netresearchgate.net For instance, chiral columns, like those based on ristocetin (B1679390) A glycopeptide antibiotics or by using chiral mobile phase additives, can effectively resolve the racemic mixture into its constituent (R) and (S) forms. nih.govresearchgate.net Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for elucidating the structural details of each enantiomer, although specific spectral data for the individual methyl esters are not extensively detailed in readily available literature. hmdb.caresearchgate.netresearchgate.netwisc.edu

Public chemical databases provide computed physicochemical properties for both enantiomers, which are essential for their identification and handling in a research setting. These properties, including parameters like the octanol-water partition coefficient (XLogP3) and topological polar surface area (TPSA), offer insights into the potential behavior of these molecules in different chemical and biological environments. nih.govnih.gov

Table 1: Physicochemical Properties of this compound Enantiomers

Property(S)-2-Hydroxysuccinic Acid Methyl Ester(R)-2-Hydroxysuccinic Acid Methyl Ester
CAS Number 66212-45-1 nih.gov83540-94-7 scbt.com
Molecular Formula C₅H₈O₅ nih.govC₅H₈O₅ scbt.com
Molecular Weight 148.11 g/mol nih.gov148.11 g/mol scbt.com
IUPAC Name (3S)-3-hydroxy-4-methoxy-4-oxobutanoic acid nih.gov(2R)-Hydroxybutanedioic Acid 1-Methyl Ester scbt.com
Computed XLogP3 -1 nih.gov-1 nih.gov
Computed TPSA 83.8 Ų nih.gov83.8 Ų nih.gov

Methodologies for Chiral Synthesis and Stereoselective Transformations

The synthesis of enantiomerically pure forms of this compound is a key focus in stereoselective chemistry, enabling the study of the distinct properties of each enantiomer.

One notable approach involves the asymmetric reduction of 2-oxosuccinic acid esters . Research has demonstrated that the use of fermenting baker's yeast (Saccharomyces cerevisiae) can selectively reduce various 2-oxosuccinic acid esters to their corresponding (S)-(-)-malic acid esters with high enantiomeric excess (85-100% ee) and in moderate yields (34-54%). core.ac.uk This enzymatic approach offers a green and effective route to the (S)-enantiomer.

Another significant strategy is the use of the chiral pool . Naturally occurring chiral molecules, such as L-malic acid (the (S)-enantiomer), serve as readily available and inexpensive starting materials for the synthesis of various chiral compounds. scbt.com L-malic acid can be transformed into a variety of chiral C4 building blocks, which can then be used in the synthesis of more complex molecules. scbt.com

The enzymatic resolution of racemic mixtures is another powerful technique. This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two. google.comnih.govresearchgate.net For example, lipase-catalyzed hydrolysis or esterification can be employed to resolve racemic esters, yielding an enantiomerically enriched product and the unreacted enantiomer. google.comresearchgate.net The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity. researchgate.net

Furthermore, diastereoselective synthesis provides a route to specific stereoisomers by reacting a prochiral substrate with a chiral reagent or catalyst, leading to the formation of diastereomers that can then be separated. beilstein-journals.orgnih.govubc.ca For instance, the reaction of a chiral imide enolate with an electrophile can produce hydroxylated products with high diastereoselectivity, which can then be converted to the desired chiral hydroxy ester. researchgate.net

Implications of Stereochemistry on Reaction Pathways and Biological Interactions

The stereochemistry of this compound has profound implications for its chemical reactivity and biological interactions. The specific three-dimensional arrangement of the hydroxyl and methyl ester groups determines how the molecule interacts with other chiral entities, such as enzymes and receptors.

In terms of reaction pathways , the stereochemistry can influence the rate and outcome of chemical transformations. For example, in enzyme-catalyzed reactions, the active site of the enzyme is chiral and will preferentially bind to one enantiomer over the other, leading to highly stereospecific transformations. unl.eduglpbio.com The metabolism of malate enantiomers in microorganisms demonstrates this principle, where different metabolic pathways exist for the D- and L-isomers. unl.edu For instance, a strain of Pseudomonas has been shown to metabolize D-malic acid through a pathway distinct from the tricarboxylic acid cycle, which utilizes L-malic acid. unl.edu

The biological interactions of the enantiomers of 2-hydroxysuccinic acid and its derivatives are also stereospecific. The (S)-enantiomer of malic acid is a naturally occurring dicarboxylic acid that contributes to the taste of fruits and is a key intermediate in cellular metabolism (the Krebs cycle). glpbio.com The biological activity of many chiral drugs is often associated with only one of its enantiomers, while the other may be inactive or even have undesirable effects. libretexts.org While specific research on the differential biological activities of (R)- and (S)-2-hydroxysuccinic acid methyl ester is not extensively documented in the provided search results, the principle of stereospecificity in biological systems is well-established. For instance, the interaction with receptors and enzymes is highly dependent on the precise spatial arrangement of functional groups, meaning the two enantiomers would likely exhibit different biological profiles.

Applications and Derivatization in Scientific Research Utilizing 2 Hydroxysuccinic Acid Methyl Ester

Role as a Biochemical Reagent in Experimental Studies

In the realm of biochemical research, 2-Hydroxysuccinic acid methyl ester, particularly the (R)-enantiomer, is utilized as a reagent in experimental studies. scbt.commedchemexpress.com Its application has been noted in research contexts related to cancer and amyloidosis. medchemexpress.com As a biochemical reagent, it can be employed to probe biological pathways or to serve as a reference compound in various assays. medchemexpress.commybiosource.com The compound's structure, featuring both a carboxylic acid and an ester group along with a hydroxyl functional group, provides specific points for interaction within biological systems, making it a valuable tool for laboratory investigations. nih.gov

Strategic Use as a Building Block in Organic Synthesis

The utility of this compound as a compound for organic synthesis is well-established. chemicalbook.compharmaffiliates.com Its multifunctional nature allows it to serve as a versatile starting material or intermediate for creating more complex molecular architectures.

A significant application of related hydroxysuccinate structures is in the synthesis of building blocks for Annonine I, a biologically active natural product. researchgate.net Research in this area focuses on constructing the side chain of the Annonine molecule. researchgate.netanjs.edu.iq A common strategy involves a retrosynthetic analysis where a key precursor is synthesized from commercially available materials like 2,3-dihydroxysuccinic acid (tartaric acid). researchgate.netanjs.edu.iq

The synthetic process often includes the following key steps:

Fischer Esterification: The process begins with the esterification of a dicarboxylic acid, such as 2,3-dihydroxysuccinic acid, to produce a diethyl or dimethyl ester. researchgate.netanjs.edu.iq

Conversion to an Intermediate: This ester is then converted into a key intermediate, such as Diethyl 3-bromo-2-hydroxysuccinate. researchgate.netanjs.edu.iq

Further Transformation: This intermediate serves as the crucial compound for subsequent steps to obtain the desired building blocks for the Annonine side chain. researchgate.netanjs.edu.iq

This strategic synthesis highlights how derivatives of 2-hydroxysuccinic acid are instrumental in the modular construction of complex natural products. researchgate.net

This compound and its analogs are valuable intermediates in the broader chemical industry, including for pharmaceutical and agrochemical research. pharmaffiliates.commgc.co.jp Chemists utilize these molecules as starting points for synthesizing novel compounds with potential biological activity. The presence of multiple functional groups—ester, acid, and alcohol—allows for a wide range of chemical modifications, enabling the creation of diverse molecular scaffolds for drug discovery and the development of new crop protection agents. mgc.co.jp

Inclusion in Chemical Compound Libraries for High-Throughput Screening Initiatives

This compound is included in collections of unique chemicals provided to researchers for early-stage discovery. sigmaaldrich.comsigmaaldrich.com These collections or compound libraries are essential for high-throughput screening (HTS) initiatives. agilent.com HTS is a critical process in modern drug discovery that involves the automated testing of thousands of chemical compounds against a specific biological target to identify potential "hits". agilent.comnih.gov

By including compounds like this compound in these libraries, researchers can cast a wide net in the search for new lead compounds. sigmaaldrich.com The goal is to discover molecules that can modulate the function of proteins or other biological targets implicated in disease. nih.gov The availability of such building blocks in screening libraries accelerates the initial phases of pharmaceutical research by providing a diverse chemical starting point for identifying novel therapeutic agents. agilent.comresearchgate.net

Advanced Analytical Techniques for the Characterization and Quantification of 2 Hydroxysuccinic Acid Methyl Ester

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of 2-Hydroxysuccinic Acid Methyl Ester by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For this compound, ¹H NMR provides information on the number of different types of protons, their chemical environments, and their neighboring protons.

Two-dimensional (2D) NMR experiments provide further structural insights.

COSY (Correlation Spectroscopy) identifies proton-proton couplings within the molecule, helping to establish the connectivity of the carbon backbone.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.org This is particularly useful for identifying quaternary carbons and confirming the placement of the ester and carboxylic acid groups. libretexts.orgresearchgate.net For instance, an HMBC experiment would show a correlation between the methoxy (B1213986) protons and the carbonyl carbon of the ester group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. ustc.edu.cn

ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is crucial for conformational analysis.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)MultiplicityJ-Coupling (Hz)
-OCH₃~3.7~52SingletN/A
-CH(OH)~4.4~67Doublet of DoubletsVaries
-CH₂-~2.7-2.8~38MultipletVaries
-COOH~10-12~175SingletN/A
C=O (ester)N/A~172N/AN/A

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule. When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through controlled fragmentation of the parent ion. researchgate.net

For this compound (molecular weight: 148.11 g/mol ), the mass spectrum would show a molecular ion peak [M]+ or a protonated molecule [M+H]+. nih.govnih.gov In MS/MS analysis, this ion is isolated and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or rearrangements like the McLafferty rearrangement, if applicable. libretexts.org The analysis of these fragment ions allows for unambiguous identification of the compound. For example, a key fragment would likely correspond to the loss of methanol (B129727) (CH₃OH) from the parent molecule. docbrown.info

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from complex mixtures before its analysis by a detector, most commonly a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. To make this compound suitable for GC analysis, it typically requires derivatization. nih.gov A common method is silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. nih.gov

Once derivatized, the compound is separated from other components in the gas phase based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. GC-MS is highly effective for quantifying the compound in various samples and can be used to analyze its enantiomers on a chiral stationary phase column. sigmaaldrich.com Thermally assisted hydrolysis and methylation (THM-GC-MS) is another technique that can be used for analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for analyzing non-volatile and thermally labile compounds in complex matrices. researchgate.net this compound can be analyzed directly by LC-MS without derivatization. Reversed-phase LC is a common separation mode, where the compound is separated based on its polarity.

Due to the polar nature of the carboxylic acid and hydroxyl groups, retention on standard reversed-phase columns can be challenging. researchgate.net Therefore, derivatization may still be employed to enhance chromatographic retention and improve ionization efficiency in the mass spectrometer. researchgate.netnih.govmdpi.com LC-MS/MS provides high sensitivity and selectivity, making it the method of choice for detecting and quantifying trace amounts of this compound in biological fluids, food, and environmental samples. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers ((R) and (S)). Determining the absolute configuration of the stereocenter is crucial, as the biological activity of enantiomers can differ significantly.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of the chiral molecule with left and right circularly polarized light. The resulting spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing it with known standards or theoretical calculations.

Another powerful method for determining absolute configuration is through the use of chiral derivatizing agents in conjunction with NMR spectroscopy, often referred to as the Mosher method. usm.edu By reacting the chiral alcohol of this compound with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), two diastereomers are formed. usm.edu The analysis of the ¹H NMR spectrum of these diastereomers allows for the unambiguous assignment of the absolute configuration of the original molecule. usm.eduyoutube.com The absolute stereochemical configuration of (-)-malic acid, a related compound, is known to be S. chegg.comchegg.com

In the realm of stereochemistry, the precise determination of a molecule's three-dimensional arrangement is paramount. For chiral molecules such as this compound, advanced spectroscopic techniques are indispensable for elucidating its absolute configuration and chiroptical properties. Among these, Electronic Circular Dichroism (ECD) spectroscopy stands out as a powerful tool.

Advanced Spectroscopic Methods

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides detailed information about the electronic transitions and the spatial arrangement of atoms and chromophores within the molecule. Consequently, ECD is extensively utilized for the determination of the absolute configuration of chiral compounds, including this compound.

Theoretical Calculations in ECD Spectroscopy

In recent years, the application of time-dependent density functional theory (TDDFT) has become a standard and reliable method for calculating ECD spectra. nih.govunimelb.edu.au This computational approach allows for the prediction of the ECD spectrum for a given enantiomer, which can then be compared with the experimental spectrum to assign the absolute configuration. The accuracy of these calculations is dependent on several factors, including the choice of the density functional, the basis set, and the inclusion of solvent effects. nih.gov For instance, functionals like B3LYP and basis sets with polarization and diffuse functions, such as 6-31G* or aug-cc-pVDZ, are commonly employed and have been shown to provide satisfactory results in many cases. nih.gov

The general workflow for determining the absolute configuration of a molecule like this compound using ECD involves:

Conformational Search: Identifying all low-energy conformers of the molecule using computational methods.

Geometry Optimization and Energy Calculation: Optimizing the geometry of each conformer and calculating their relative energies to determine their Boltzmann populations.

ECD Spectrum Calculation: Calculating the ECD spectrum for each significant conformer using TDDFT.

Boltzmann Averaging: Generating a final theoretical ECD spectrum by averaging the spectra of the individual conformers based on their calculated populations.

Comparison with Experimental Data: Comparing the calculated spectrum with the experimentally measured ECD spectrum to determine the absolute configuration.

Chiroptical Properties of Related Hydroxycarboxylic Acids

Illustrative Data for Chiral Hydroxy Acid Derivatives

To illustrate the nature of data obtained from ECD analysis, the following table presents hypothetical calculated ECD data for the (S)-enantiomer of this compound, based on the expected transitions for such a molecule. This data is for illustrative purposes only, as specific experimental or calculated values for this exact compound were not found in the provided search results.

TransitionWavelength (nm)Molar Ellipticity (Δε) [M⁻¹cm⁻¹]Cotton Effect Sign
n → π* (ester)~215+2.5Positive
n → π* (acid)~205-1.8Negative

This table is a hypothetical representation and is not based on published experimental data for this compound.

Computational Chemistry Approaches in the Study of 2 Hydroxysuccinic Acid Methyl Ester

Quantum Mechanical Calculations for Molecular Structure and Reactivity Profiling

Quantum mechanical calculations are at the forefront of computational studies on 2-Hydroxysuccinic Acid Methyl Ester, offering a detailed picture of its electronic structure and conformational landscape. These methods solve the Schrödinger equation for the molecule, yielding wavefunctions from which all other properties can be derived. This sub-discipline of computational chemistry is instrumental in building a bottom-up understanding of the molecule's behavior.

A typical DFT-based conformational analysis involves a systematic search of the potential energy surface of the molecule. This process begins by rotating the molecule around its flexible bonds to generate a multitude of initial geometries. Each of these starting structures is then subjected to a geometry optimization calculation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This optimization process refines the atomic coordinates to find a local energy minimum on the potential energy surface, which corresponds to a stable conformer.

Following the optimization of all potential conformers, their relative energies are calculated. These energies are then used in a Boltzmann distribution analysis to determine the population of each conformer at a given temperature. The conformers with lower energies will be more populated and thus contribute more significantly to the experimentally observed properties of the molecule. For a molecule like this compound, which is a derivative of malic acid, numerous conformers can be expected due to the flexibility of the carbon backbone and the orientation of the hydroxyl and ester groups. A conformational analysis of the closely related L-Malic acid, for instance, revealed the existence of numerous stable conformers, with nine having a population greater than 1% at room temperature. A similar complexity would be anticipated for its methyl ester derivative.

The results of such an analysis are typically summarized in a table that provides key information for the most stable conformers.

Table 1: Hypothetical DFT-Calculated Relative Energies and Boltzmann Populations of this compound Conformers

Conformer ID Relative Energy (kcal/mol) Boltzmann Population (%)
1 0.00 35.2
2 0.52 20.1
3 0.89 12.5
4 1.25 7.8
5 1.67 4.5

Note: This table is illustrative and presents hypothetical data based on typical results from DFT conformational analyses of similar molecules.

Spectroscopic Property Simulations

Computational chemistry also provides the tools to simulate various types of spectra, which can be invaluable for interpreting experimental data and for assigning the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that is particularly useful for determining the absolute stereochemistry of chiral molecules. The technique measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum, with its characteristic positive and negative bands, is a unique fingerprint of a molecule's three-dimensional structure.

Time-Dependent Density Functional Theory (TD-DFT) has become the go-to method for predicting ECD spectra from first principles. nih.gov The process begins with the optimized geometries of the most stable conformers obtained from the DFT calculations described previously. For each of these conformers, a TD-DFT calculation is performed to compute the electronic transition energies and the corresponding rotatory strengths, which determine the sign and intensity of the ECD bands.

The final predicted ECD spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers. This predicted spectrum can then be compared with the experimentally measured ECD spectrum. A good match between the predicted spectrum of a particular enantiomer (e.g., the (R)- or (S)-enantiomer) and the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound. The choice of functional (e.g., CAM-B3LYP) and basis set can influence the accuracy of the predicted spectra. nih.gov

Table 2: Hypothetical Key Parameters from a TD-DFT Calculation for the Most Stable Conformer of (S)-2-Hydroxysuccinic Acid Methyl Ester

Excitation Number Wavelength (nm) Rotatory Strength (R)
1 235 +15.2
2 218 -22.5
3 205 +8.9

Note: This table is illustrative, presenting the kind of data generated from a TD-DFT calculation that would be used to construct the predicted ECD spectrum.

The combination of DFT for conformational analysis and TD-DFT for ECD spectral prediction provides a robust and non-empirical method for the stereochemical elucidation of chiral molecules like this compound. nih.gov

Q & A

Basic Research Question

  • GC Analysis : Use polar cyanosilicone columns (e.g., SP™-2560, 75 m length) for resolving cis/trans isomers or enantiomers. Derivatize free hydroxyl groups with BSTFA to enhance volatility .
  • NMR : ¹H NMR (DMSO-d6) identifies key protons: methyl ester (~δ 3.6 ppm), hydroxyl (~δ 5.2 ppm), and succinate backbone protons (~δ 2.5–3.0 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection at 210 nm for quantification .

How can discrepancies between theoretical simulations and experimental yields of this compound be addressed?

Advanced Research Question
Kinetic modeling (e.g., two-step reversible reaction models) helps identify rate-limiting steps. For instance, discrepancies in FAME concentration profiles (Figure 3, ) may arise from unaccounted side reactions (e.g., hydrolysis). Validate models using sensitivity analysis and adjust activation energies or rate constants based on experimental Arrhenius plots . Additionally, ensure reactor homogeneity (e.g., ultrasonic tubular reactors reduce mass transfer limitations) .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in sealed containers at room temperature, away from ignition sources .

How does the enantiomeric form (R vs. S) of this compound influence its reactivity and applications?

Advanced Research Question
The (R)-enantiomer (CAS 83540-94-7) is often preferred in chiral synthesis due to its stereoselective interactions. Enantiomeric purity can be assessed via chiral GC columns (e.g., β-cyclodextrin phases) or polarimetry. Studies show that the (R)-form exhibits higher enzymatic stability in esterase-mediated reactions, making it suitable for prodrug design .

What strategies mitigate degradation of this compound during long-term storage?

Advanced Research Question

  • Stability Testing : Accelerated aging studies under varying temperatures (4°C, 25°C) and humidity (40–80% RH) identify optimal storage conditions.
  • Antioxidants : Add 0.01% BHT to prevent oxidation of the hydroxyl group.
  • Container Material : Use amber glass vials to block UV-induced degradation .

How can researchers validate the purity of this compound for regulatory compliance?

Advanced Research Question

  • Certified Reference Materials (CRMs) : Compare against NIST-traceable FAME standards .
  • Karl Fischer Titration : Quantify water content (<0.1% w/w) to ensure anhydrous conditions for sensitive reactions .
  • Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., unreacted acid or dimers) at ppm levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.